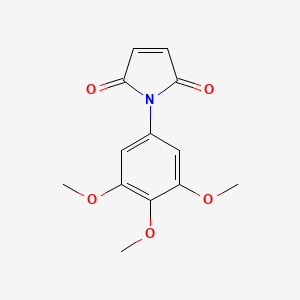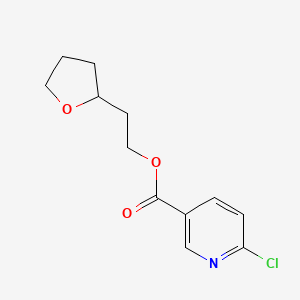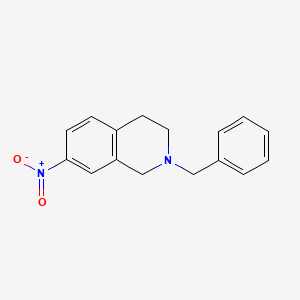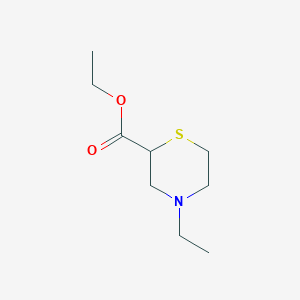
1-(3,4,5-三甲氧基苯基)-1H-吡咯-2,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4,5-Trimethoxyphenyl)-1H-pyrrole-2,5-dione is a compound that features a pyrrole ring substituted with a 3,4,5-trimethoxyphenyl group
科学研究应用
1-(3,4,5-Trimethoxyphenyl)-1H-pyrrole-2,5-dione has a wide range of scientific research applications:
作用机制
Target of Action
The primary targets of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in cellular processes such as cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione interacts with its targets by inhibiting their activity. For instance, it inhibits tubulin, a protein essential for mitosis, thereby disrupting cell division . It also inhibits Hsp90, a protein that assists in the proper folding of other proteins, leading to the destabilization of several proteins necessary for cell survival . Furthermore, it inhibits TrxR, an enzyme involved in maintaining the redox state within the cell, leading to an increase in oxidative stress .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the microtubule dynamics, leading to cell cycle arrest at the G2/M phase . The inhibition of Hsp90 affects multiple signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation . The inhibition of TrxR leads to an increase in reactive oxygen species, causing oxidative damage and triggering apoptosis .
Pharmacokinetics
Compounds containing the trimethoxyphenyl group are generally known for their good bioavailability and metabolic stability .
Result of Action
The result of the action of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione is the induction of cell death in cancer cells. By disrupting cell division, protein folding, and redox balance, it triggers apoptosis, leading to the death of cancer cells .
Action Environment
The action of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy through drug-drug interactions. The pH of the environment can also influence its stability and solubility, thereby affecting its bioavailability .
生化分析
Biochemical Properties
1-(3,4,5-Trimethoxyphenyl)-1H-pyrrole-2,5-dione plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. This compound has been shown to interact with tubulin, heat shock protein 90, thioredoxin reductase, histone lysine-specific demethylase 1, activin receptor-like kinase-2, P-glycoprotein, and platelet-derived growth factor receptor β . These interactions are primarily inhibitory, leading to the disruption of normal cellular functions and processes. For instance, the inhibition of tubulin polymerization by 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione can prevent cell division, making it a potential candidate for anti-cancer therapies.
Cellular Effects
The effects of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in cancer cells by disrupting the microtubule network and inhibiting key signaling pathways such as the Ras signaling pathway . Additionally, 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione can modulate gene expression by inhibiting histone demethylases, leading to changes in chromatin structure and gene transcription.
Molecular Mechanism
At the molecular level, 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione exerts its effects through several mechanisms. It binds to the colchicine binding site on tubulin, preventing tubulin polymerization and leading to microtubule destabilization . This binding interaction is facilitated by the hydrophobic interactions between the trimethoxyphenyl group and the colchicine binding site. Additionally, the compound inhibits heat shock protein 90, which is essential for the stability and function of many oncogenic proteins . The inhibition of thioredoxin reductase and histone lysine-specific demethylase 1 further contributes to its anti-cancer properties by inducing oxidative stress and altering gene expression, respectively.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade over extended periods or under extreme conditions . Long-term exposure to 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione in in vitro and in vivo studies has demonstrated sustained anti-cancer effects, with minimal development of resistance in cancer cells .
Dosage Effects in Animal Models
The effects of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-cancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-(3,4,5-Trimethoxyphenyl)-1H-pyrrole-2,5-dione is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity and degradation. The compound is metabolized primarily in the liver, where it undergoes demethylation and oxidation . Enzymes such as cytochrome P450 play a crucial role in its metabolism, affecting its bioavailability and efficacy . The metabolic flux and levels of metabolites are influenced by the presence of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione, which can alter cellular metabolic states.
Transport and Distribution
The transport and distribution of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with P-glycoprotein, which affects its efflux and accumulation in cells . This interaction can influence the localization and concentration of the compound in different tissues, impacting its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, it can be found in the nucleus, where it inhibits histone demethylases and modulates gene expression . The targeting signals and post-translational modifications that direct 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione to specific compartments are essential for its precise cellular functions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable pyrrole derivative under acidic or basic conditions. One common method involves the use of a Claisen-Schmidt condensation reaction, where 3,4,5-trimethoxybenzaldehyde is reacted with a pyrrole derivative in the presence of a base such as sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-(3,4,5-Trimethoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Antimony pentachloride (SbCl5), trifluoroacetic acid (TFA)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines or thiols
Major Products Formed: The major products formed from these reactions include oxidized pyrrole derivatives, reduced pyrrole derivatives, and substituted phenyl-pyrrole compounds.
相似化合物的比较
3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl moiety and exhibit similar biological activities.
Pyrrole derivatives: Compounds with a pyrrole core structure, such as pyrrole-2,5-dione derivatives, have comparable chemical reactivity and applications.
Uniqueness: 1-(3,4,5-Trimethoxyphenyl)-1H-pyrrole-2,5-dione stands out due to the combination of the trimethoxyphenyl group and the pyrrole ring, which imparts unique chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various research and industrial applications .
属性
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-17-9-6-8(7-10(18-2)13(9)19-3)14-11(15)4-5-12(14)16/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGJOMPQVIXUST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B2517560.png)
![Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2517561.png)

![1,1-dioxo-3,4-dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid](/img/structure/B2517567.png)


![1-(3,4-dichlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2517573.png)

![N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2517576.png)
![(Z)-2-Cyano-N-(2-methylcyclohexyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2517578.png)

![N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2517580.png)
![N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517581.png)

